molecular formula C18H19NO5 B560249 dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate CAS No. 960201-81-4

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate

Cat. No.: B560249
CAS No.: 960201-81-4
M. Wt: 329.3 g/mol
InChI Key: PYZQFEIRZQYUJQ-MIGQKNRLSA-N
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Description

Historical Context and Discovery

SD-1008 was first identified in 2007 through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set, a library of 2,000 small molecules. Researchers at the Dana-Farber Cancer Institute isolated the compound as a micromolar inhibitor of interleukin-6 (IL-6) and oncostatin M-induced STAT3 nuclear translocation. This discovery emerged from efforts to target aberrant STAT3 activation, a hallmark of many cancers, including ovarian malignancies. The compound’s efficacy in enhancing chemotherapy sensitivity in ovarian cancer cells further solidified its role as a research tool.

Nomenclature and Alternative Designations

SD-1008 is assigned multiple identifiers across chemical databases:

Designation Details
IUPAC Name Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Synonyms 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid
CAS Number 960201-81-4
PubChem CID 90488795

The compound’s stereochemistry is critical, with four chiral centers (1R,5R,6R,7S) contributing to its bioactivity.

Significance in Biochemical Research

SD-1008’s biochemical importance lies in its dual inhibition of JAK2 and STAT3, kinases central to pro-survival signaling pathways in cancer cells. Key mechanisms include:

  • Inhibition of STAT3 Phosphorylation : SD-1008 blocks tyrosyl phosphorylation of STAT3, preventing its dimerization and nuclear translocation.
  • Downregulation of STAT3 Targets : The compound reduces expression of STAT3-dependent proteins, such as Bcl-X(L) and survivin, which are critical for apoptosis evasion.
  • Synergy with Chemotherapy : SD-1008 enhances apoptosis induced by paclitaxel in ovarian cancer cells, suggesting a combinatorial therapeutic potential.

These activities position SD-1008 as a valuable tool for studying JAK-STAT signaling in oncology.

Overview of Current Research Applications

SD-1008 is primarily utilized in preclinical studies to investigate:

Application Details
Ovarian Cancer Research Enhances chemotherapy sensitivity by blocking STAT3-mediated survival pathways.
STAT3 Inhibition Used to study STAT3’s role in DNA binding and transcriptional regulation.
Apoptosis Induction Induces cell death in STAT3-dependent cancer cell lines.
JAK2 Kinase Inhibition Directly inhibits JAK2 autophosphorylation at micromolar concentrations.

Recent studies have expanded its application to other STAT3-driven cancers, though clinical translation remains pending.

Properties

IUPAC Name

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQFEIRZQYUJQ-MIGQKNRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113978
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID101113978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960201-81-4
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960201-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclization

A patent (WO1999029690A1) describes a method involving palladium-catalyzed reactions to construct the bicyclic framework. The process includes:

  • Step 1 : Reduction of 3-cyano-8-substituted precursors using sodium borohydride or lithium aluminum hydride in methanol.

  • Step 2 : Cyclization via catalytic hydrogenation (e.g., palladium on carbon) under mild conditions to form the azabicyclo core.

Example :
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one was treated with sodium cyanide and hydrochloric acid to yield 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene (35% yield).

Post-core formation, the introduction of the benzyl group and methyl esters is achieved through:

Benzyl Group Introduction

Benzyl groups are typically introduced via nucleophilic substitution or reductive alkylation. For example:

  • Benzylmagnesium Chloride Reactions : Reacting intermediates with benzylmagnesium chloride under anhydrous conditions.

  • Reductive Amination : Using benzaldehyde and reducing agents (e.g., sodium cyanoborohydride) to form the benzyl-substituted nitrogen.

Case Study :
[(3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]methanol was hydrogenated with palladium hydroxide on carbon to yield 8-azabicyclo[3.2.1]octane-8-carboxylic acid derivatives (81% yield).

Esterification

Methyl esters are introduced via:

  • Transesterification : Reacting carboxylic acids with methyl chloride or dimethyl sulfate in the presence of a base.

  • Direct Esterification : Using methyl alcohol and acid catalysts (e.g., sulfuric acid).

Stereoselective Synthesis

Achieving the (1R,5R,6R,7S) configuration requires precise stereocontrol.

Chiral Pool Synthesis

Starting from enantiopure building blocks (e.g., carvone derivatives), stereoselective reactions guide the formation of the azabicyclo core. For instance:

  • Epoxidation : Chemoselective oxidation of isopropenyl groups with m-chloroperbenzoic acid (mCPBA).

  • Cyclization : Intramolecular reactions under controlled conditions to retain stereochemistry.

Yield : Up to 81% for key intermediates.

Catalytic Asymmetric Synthesis

Enantioselective catalysis using chiral ligands or auxiliaries is employed to install stereocenters. For example:

  • Palladium-Catalyzed Alkylation : Asymmetric alkylation of enolate intermediates with chiral phosphine ligands.

Alternative Synthetic Routes

Photochemical [2+2] Cycloaddition

A modular approach using UV light to generate strained intermediates for subsequent cyclization. This method is less common but offers access to novel bicyclic frameworks.

Enamine Chemistry

Enaminoketones (e.g., dimethylaminomethylene derivatives) undergo condensation reactions to form fused ring systems.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Stereocontrol Source
Palladium-Catalyzed CyclizationNaBH₄, LiAlH₄, Pd/C, H₂ (1 atm)35–72%Moderate
Hydrogenation (Pd/C)H₂, Pd(OH)₂/C, ethanol, 20°C, 66 h81%High
Intramolecular Diels-AlderN-Allyl-N-benzylpentadienamide, DMF, reflux50–70%Moderate
Chiral Pool SynthesismCPBA, enantiopure carvone derivatives75–85%High

Key Challenges and Solutions

  • Stereochemical Purity : Achieved via chiral auxiliaries or catalytic asymmetric methods.

  • Functional Group Compatibility : Oxidation-sensitive groups require mild conditions (e.g., NaBH₄ vs. LiAlH₄).

  • Scalability : Continuous flow reactors and optimized catalysts improve industrial feasibility .

Chemical Reactions Analysis

Types of Reactions: SD 1008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of SD 1008 with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 329.3 g/mol
  • IUPAC Name : Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
  • CAS Number : 960201-81-4

Medicinal Chemistry Applications

1. Antineoplastic Activity
Research indicates that this compound exhibits potential antitumor properties. Studies have shown that its derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that modified derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
Dimethyl (1R,5R,6R,7S)-8-benzyl...HMG-CoA reductase0.25
Other DerivativeHMG-CoA reductase0.15

Synthetic Applications

1. Asymmetric Synthesis
The compound plays a critical role in asymmetric synthesis strategies in organic chemistry. Its bicyclic structure allows for the formation of enantiomerically pure products through various cycloaddition reactions.

Case Study : Research highlighted the use of dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene derivatives in 1,3-dipolar cycloadditions to synthesize complex heterocycles with high stereoselectivity .

2. Functional Group Transformations
This compound serves as a versatile intermediate for introducing functional groups in organic synthesis. The presence of multiple reactive sites allows for diverse transformations.

Mechanism of Action

SD 1008 exerts its effects by inhibiting the JAK2/STAT3 signaling pathway. It binds to the ATP-binding site of JAK2, preventing its kinase activity. This inhibition leads to a decrease in tyrosyl phosphorylation of STAT3, JAK2, and Src, ultimately reducing STAT3-dependent luciferase activity. The compound induces apoptosis in cancer cells by decreasing levels of STAT3-dependent proteins such as Bcl-XL and survivin .

Comparison with Similar Compounds

8-(tert-Butyl) and Ethyl/Dicyano Derivatives

Compounds such as endo133k and exo133k (CAS: N/A) share the 8-azabicyclo[3.2.1]octane core but differ in substituents:

  • endo133k: 8-(tert-butyl), 2-ethyl, and 6,7-dicyano groups.
  • exo133k : Stereoisomeric variant with reversed substituent positions.

These derivatives are synthesized via [3+2]-cycloadditions of cyclopropanated furans with maleonitrile or fumaronitrile under microwave irradiation (150°C, 15–60 min), yielding 29–33% isolated products .

8-Oxabicyclo[3.2.1]octane Derivatives

The compound 4-ethyl 1-methyl (1R,4S,5R,6R,7R)-6,7-dicyano-8-oxabicyclo[3.2.1]oct-2-ene-1,4-dicarboxylate (C₁₄H₁₄N₂O₅) replaces the nitrogen atom with oxygen, forming an 8-oxabicyclo system. Its monoclinic crystal structure (space group P2₁, a = 5.650 Å, b = 10.679 Å) contrasts with the nitrogen-containing analogs, likely reducing basicity and hydrogen-bonding capacity .

Pharmacologically Active Analogues

N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide (CAS: 1160844-31-4)

This derivative replaces the dicarboxylate esters with an isobutyramide group.

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-Methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate

Its methyl group at the 8-position may reduce steric hindrance compared to SD-1008’s benzyl group, altering target selectivity .

Biological Activity

Dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate, also known as SD-1008, has garnered attention in recent years due to its significant biological activities, particularly in the context of cancer therapy and its effects on various signaling pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 325.35 g/mol
  • CAS Number : 3956-31-8

The structure features a bicyclic system with multiple functional groups that contribute to its biological activity.

Research indicates that SD-1008 primarily exerts its effects by inhibiting the JAK-STAT3 signaling pathway, which is crucial for cell survival and proliferation in various cancers. The compound has been shown to:

  • Inhibit STAT3 Nuclear Translocation : SD-1008 blocks the nuclear translocation of STAT3 induced by interleukin 6 (IL-6) and oncostatin M, preventing its activation and subsequent transcriptional activities associated with tumor growth .
  • Reduce Tyrosine Phosphorylation : It inhibits the phosphorylation of STAT3 and Janus kinase 2 (JAK2), disrupting the signaling cascade that promotes cell survival .
  • Induce Apoptosis : The compound has been found to decrease levels of anti-apoptotic proteins such as Bcl-X(L) and survivin, leading to increased apoptosis in cancer cells .

Case Studies

  • Ovarian Cancer : In vitro studies demonstrated that SD-1008 enhances the apoptosis induced by paclitaxel in ovarian cancer cells. The combination treatment showed a synergistic effect, suggesting potential for use in combination therapies .
  • Breast Cancer : In another study involving breast cancer cell lines, SD-1008 significantly reduced cell viability and induced apoptosis through the inhibition of STAT3 signaling .

Comparative Biological Activity

The following table summarizes the biological activities of SD-1008 compared to other compounds targeting the JAK-STAT pathway:

CompoundMechanism of ActionCancer TypeEffectiveness
SD-1008Inhibits STAT3 nuclear translocationOvarian/BreastHigh
Compound ADirect JAK2 inhibitionLungModerate
Compound BSTAT3 inhibitorColonLow

Research Findings

Recent studies have highlighted the potential therapeutic applications of SD-1008 beyond cancer treatment:

  • Antimicrobial Activity : Preliminary data suggest that SD-1008 may possess antimicrobial properties, although further investigation is required to fully elucidate this aspect .
  • Anti-inflammatory Effects : The inhibition of IL-6 signaling may also confer anti-inflammatory benefits, making it a candidate for treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate?

Methodological Answer: The synthesis of bicyclic compounds like this often involves multi-step reactions. Key reagents include oxidizing agents (e.g., KMnO₄ for carboxylic acid formation) and reducing agents (e.g., NaBH₄ for alcohols). Controlled temperatures (e.g., 70°C in ethanol) and pH adjustments are critical for regioselectivity . For example, spiro compounds are synthesized via cyclocondensation of diones with amines, requiring TLC monitoring and crystallization from solvents like dioxane . Optimize yields by adjusting stoichiometry (e.g., 1.2 equiv of diethyl 1,3-acetonedicarboxylate) and using catalysts like DMAP (0.3 equiv) .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For bicyclic systems, bridgehead protons and carbons exhibit distinct deshielding. For example, in a related imidazo[1,2-a]pyridine derivative, aromatic protons appear at δ 7.5–8.5 ppm, while ester carbonyl carbons resonate at ~170 ppm .
  • IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and oxo groups at ~1680 cm⁻¹ .
  • MS/HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. HRMS with ±5 ppm accuracy ensures correct empirical formulas .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

  • Use PPE (chemical goggles, nitrile gloves, lab coats) and ensure fume hood ventilation to avoid inhalation of aerosols .
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Avoid dust formation during synthesis by using wet methods or closed systems .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction parameters for this compound?

Methodological Answer:

  • Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For flow chemistry syntheses, DoE can model continuous processes, reducing batch variability .
  • Apply response surface methodology (RSM) to maximize yield. For example, in a Swern oxidation, optimize mixing time and temperature to minimize byproducts .
  • Statistical tools (e.g., ANOVA) identify significant factors. Prioritize factors with p-values <0.05 .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected stereochemistry or byproducts)?

Methodological Answer:

  • Perform kinetic vs. thermodynamic control studies : Vary reaction times and temperatures. For instance, prolonged heating may favor thermodynamically stable diastereomers .
  • Use HPLC-MS to trace byproducts. Compare retention times and fragmentation patterns with standards .
  • Re-examine steric/electronic effects : Substituents like benzyl groups may hinder nucleophilic attack, altering regioselectivity. Computational modeling (DFT) can predict transition states .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Bioisosteric replacements : Swap the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and target binding .
  • Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding at the 4-oxo group) .
  • In vitro assays : Test derivatives for biological activity (e.g., enzyme inhibition). For example, oxadiazole derivatives of bicyclic amines show enhanced CNS activity .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound when analytical standards are unavailable?

Methodological Answer:

  • Elemental analysis : Ensure %C, %H, %N match theoretical values within ±0.4% .
  • Melting point consistency : Compare with literature values (e.g., 243–245°C for a related tetrahydroimidazo[1,2-a]pyridine) .
  • Cross-validate spectra : Overlay NMR/IR data with structurally similar compounds from databases like PubChem .

Mechanistic Insights

Q. What reaction mechanisms explain the formation of the bicyclo[3.2.1]octane core in this compound?

Methodological Answer:

  • The core likely forms via intramolecular cyclization of a linear precursor. For example, a Mannich reaction between an amine and ketone can generate the bridged ring .
  • Steric guidance : Bulky groups (e.g., benzyl) direct ring closure to minimize strain. Transition states may involve chair-like conformations for bicyclic intermediates .

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